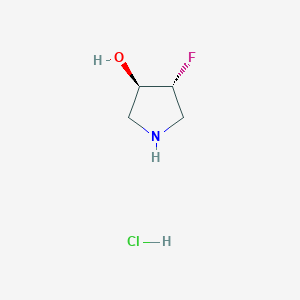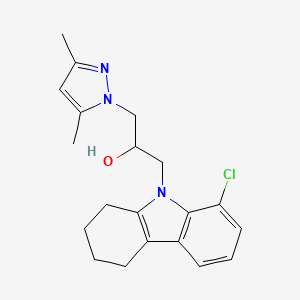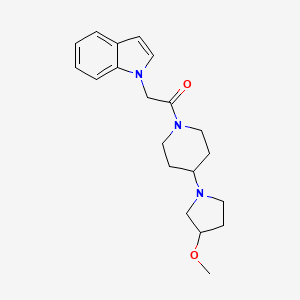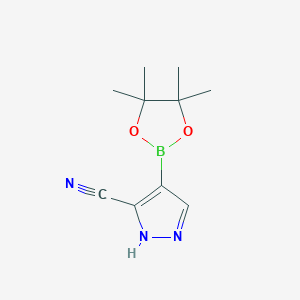
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile” is a chemical compound with the molecular formula C15H29BN2O3Si . It is a colorless to yellow liquid or semi-solid or solid . It is stored under inert atmosphere at 2-8°C .
Molecular Structure Analysis
The structure of “this compound” has been analyzed using X-ray single crystal diffraction . The DFT-optimized structure matches the crystal structure determined by X-ray single crystal diffraction .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, similar compounds are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 324.3 . It is insoluble in water and has a melting point of 166.0 to 170.0 °C .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carbonitrile is a compound that has been studied for its raw substitute material potential and its structural characteristics through various spectroscopic methods. The synthesis, characterization, and crystal structure of this compound have been explored, with its structure confirmed by FT-IR, 1H NMR, 13C NMR, and MS spectroscopies. The single crystal of the compound has been determined by X-ray diffraction, and its molecular structure was calculated using Density Functional Theory (DFT), showing consistency with X-ray diffraction results (Liao et al., 2022).
Antimicrobial and Antileishmanial Activities
Derivatives of this compound have been synthesized and tested for their antimicrobial and antileishmanial activities. Novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives showed excellent antimicrobial activity against various strains. Similarly, a series of tetrazole compounds and their pyrazole-4-carbonitrile precursors demonstrated potent antileishmanial activities against Leishmania spp., with some derivatives showing significant potency and lower cytotoxicity compared to standard drugs (Puthran et al., 2019); (Faria et al., 2013).
Antioxidant Properties
The antioxidant properties of compounds derived from this compound have been investigated. Studies reveal that synthesized compounds, especially novel pyrimidine-containing heterocycles, exhibit potent antioxidant activity. This indicates the potential of these compounds in pharmacological applications due to their ability to scavenge free radicals (Salem & Errayes, 2016).
Corrosion Inhibition
Derivatives of this compound have been studied for their corrosion inhibition capabilities. Pyranopyrazole derivatives have shown to act as effective inhibitors for mild steel in HCl solution, with high inhibition efficiency. This suggests their utility in protecting metal surfaces from corrosion, thus having industrial applications in metal preservation and maintenance (Yadav et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BN3O2/c1-9(2)10(3,4)16-11(15-9)7-6-13-14-8(7)5-12/h6H,1-4H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJBWWXCBXQJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(NN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
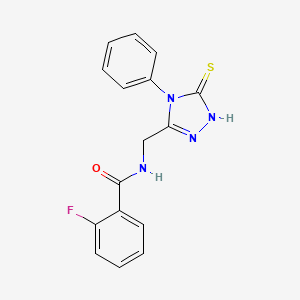


![N-(1-Aminospiro[3.3]heptan-3-yl)-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide;hydrochloride](/img/structure/B2664195.png)
![2-[(2-cyanophenyl)sulfanyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B2664196.png)
![2-({6-[(4-benzylpiperazin-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(prop-2-en-1-yl)acetamide](/img/structure/B2664197.png)
![3-amino-N-(3-chlorophenyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2664199.png)
![5-Chloro-2-[(prop-2-yn-1-yl)amino]benzonitrile](/img/structure/B2664200.png)
![2-[(2-fluorophenyl)methyl]-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2664202.png)
